molecular formula C21H26N4O6S B554576 Z-Arg(tos)-OH CAS No. 13650-38-9

Z-Arg(tos)-OH

Cat. No.: B554576
CAS No.: 13650-38-9
M. Wt: 462.5 g/mol
InChI Key: BHQRCFPZYISVMF-SFHVURJKSA-N
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Description

Z-Arg(tos)-OH, also known as Nα-tosyl-L-arginine, is a synthetic peptide derivative commonly used in biochemical research. It is characterized by the presence of a tosyl group attached to the arginine residue, which provides stability and specificity in various biochemical assays. This compound is particularly valuable in studying enzyme kinetics and protein interactions due to its well-defined structure and reactivity.

Scientific Research Applications

Z-Arg(tos)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study protease activity.

    Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.

    Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.

Biochemical Analysis

Biochemical Properties

Z-Arg(tos)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for the enzyme Cathepsin O . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested that this compound could modulate protein aggregation and cytotoxicity associated with Alzheimer’s Disease .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown that this compound can inhibit the aggregation of proteins, which is a key factor in the development of neurodegenerative diseases .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg(tos)-OH typically involves the protection of the arginine residue with a tosyl group. The process begins with the protection of the amino group of arginine using a tosyl chloride reagent in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the tosyl-protected arginine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation process. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Z-Arg(tos)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or dithiothreitol are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to thiol derivatives.

    Substitution: Formation of substituted arginine derivatives.

Comparison with Similar Compounds

    Z-Arg-Arg-NHMec: Another tosyl-protected arginine derivative used in similar biochemical assays.

    Z-Arg-Arg-AMC: A fluorogenic substrate for protease activity assays.

    Z-Arg-Arg-pNA: A chromogenic substrate for detecting protease activity.

Uniqueness: Z-Arg(tos)-OH is unique due to its specific tosyl protection, which provides enhanced stability and specificity in biochemical assays. Compared to other similar compounds, this compound offers better resistance to enzymatic degradation and improved performance in various experimental conditions.

Properties

IUPAC Name

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQRCFPZYISVMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main challenge associated with using Z-Arg(Tos)-OH in peptide synthesis?

A: A significant challenge with this compound is the potential formation of a δ-lactam byproduct during peptide coupling reactions. [] This side reaction occurs when the activated carboxyl group of this compound reacts with the nitrogen atom within the arginine side chain, forming a cyclic structure instead of the desired peptide bond. This issue can complicate peptide synthesis and necessitate additional purification steps. []

Q2: Are there specific conditions or reagents that exacerbate this side reaction?

A: Yes, research suggests that certain conditions can increase δ-lactam formation when using this compound. For instance, employing the mixed anhydride coupling procedure or using a di-Boc protecting group on the guanidine side chain of arginine can lead to a higher yield of the undesired δ-lactam. [] Additionally, the nature of the carboxyl-protected amino acid being coupled to this compound plays a role. Amino acids protected with amide, benzyl, 4-(NO2)-benzyl, or methyl alpha-carboxyl groups were found to be more susceptible to δ-lactam formation compared to those protected with tertbutyl or N2H2-Boc. []

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